BenchChemオンラインストアへようこそ!

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

sigma-1 receptor binding affinity subtype selectivity

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol (CAS 1345098‑44‑3, MF C₁₃H₁₉IN₂O, MW 346.21) is a 4‑benzylpiperazine derivative that integrates a 4‑iodobenzyl pharmacophore and a terminal hydroxyethyl chain. The 4‑iodobenzylpiperazine scaffold is established as a high‑affinity σ₁ receptor ligand core , while the free primary alcohol provides a versatile handle for further derivatisation (e.g., esterification, etherification, or tosylation).

Molecular Formula C13H19IN2O
Molecular Weight 346.21 g/mol
Cat. No. B14914815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol
Molecular FormulaC13H19IN2O
Molecular Weight346.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=CC=C(C=C2)I
InChIInChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
InChIKeyCKYAKOIPISZBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol (CAS 1345098-44-3): A Dual-Functional 4-Benzylpiperazine σ1 Ligand and Versatile Synthetic Intermediate


2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol (CAS 1345098‑44‑3, MF C₁₃H₁₉IN₂O, MW 346.21) is a 4‑benzylpiperazine derivative that integrates a 4‑iodobenzyl pharmacophore and a terminal hydroxyethyl chain . The 4‑iodobenzylpiperazine scaffold is established as a high‑affinity σ₁ receptor ligand core [1], while the free primary alcohol provides a versatile handle for further derivatisation (e.g., esterification, etherification, or tosylation) . The compound serves as both a potential σ₁‑targeted imaging precursor (via radioiodination) and a modular intermediate for the synthesis of more elaborated σ₁ ligands, proteolysis‑targeting chimeras (PROTACs), or bifunctional probes.

Why 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol Cannot Be Interchanged with Common Piperazine Analogs


Simple 1‑(4‑iodobenzyl)piperazine (CAS 523981‑01‑3) lacks the hydroxyethyl arm and therefore cannot be directly conjugated without additional synthetic steps, while the prototypical σ₁ radioligand BP‑I (1‑(1,3‑benzodioxol‑5‑ylmethyl)‑4‑(4‑iodobenzyl)piperazine) carries a lipophilic benzodioxolylmethyl substituent that increases log D and alters brain‑to‑plasma partitioning [1]. The hydroxyethyl group of the title compound is expected to lower log D relative to BP‑I, potentially improving aqueous solubility and reducing non‑specific binding, which are critical parameters for in‑vivo imaging and in‑vitro assay performance [1][2]. Generic substitution with other 4‑benzylpiperazines would forfeit either the iodine (needed for radioiodination or Pd‑catalysed cross‑coupling) or the alcohol (needed for orthogonal conjugation), making the present compound a uniquely poised dual‑functional intermediate.

Quantitative Differentiation Evidence for 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol


σ₁ Receptor Affinity and Subtype Selectivity: 4‑Benzylpiperazine Core vs. Haloperidol

The 4‑benzylpiperazine chemotype, which defines the core of the target compound, delivers low‑nanomolar σ₁ affinity (Ki 0.43–0.91 nM) and high σ₁/σ₂ selectivity (52–94‑fold) [1]. By contrast, haloperidol, a widely used σ₁ reference, exhibits a Ki of 2.6–4.8 nM and only ~6‑fold selectivity over σ₂ [2]. Although the exact Ki of 2‑(4‑(4‑iodobenzyl)piperazin‑1‑yl)ethan‑1‑ol has not been published, its 4‑iodobenzyl substructure is identical to that of the most potent members of the series, and structure‑activity relationship (SAR) data indicate that the N‑substituent (here hydroxyethyl) exerts a modest modulating effect while the 4‑iodobenzyl group dominates affinity [1].

sigma-1 receptor binding affinity subtype selectivity

Lipophilicity Control: Hydroxyethyl vs. Benzodioxolylmethyl Substituent

The experimentally determined log D₇.₄ of [¹²⁵I]BP‑I (1‑(1,3‑benzodioxol‑5‑ylmethyl)‑4‑(4‑iodobenzyl)piperazine) is 2.98 ± 0.17 [1]. The replacement of the benzodioxolylmethyl group with a hydroxyethyl group is predicted to reduce log D by approximately 0.8–1.2 log units, based on the fragment contribution of a primary alcohol versus a benzodioxolyl moiety [2]. A lower log D is anticipated to improve aqueous solubility, reduce plasma‑protein binding, and lower non‑specific tissue retention, which are favourable properties for both in‑vitro assay performance and in‑vivo imaging applications.

lipophilicity logD brain penetration

Synthetic Orthogonality: Dual Reactive Handles vs. Mono‑Functionalized Analogs

The target compound possesses two chemically distinct functional groups: a primary alcohol and an aryl iodide. By comparison, 1‑(4‑iodobenzyl)piperazine (CAS 523981‑01‑3) contains only the aryl iodide, and BP‑I contains the aryl iodide but no free alcohol . The alcohol can be selectively esterified, etherified, or converted to a mesyl/tosyl leaving group without affecting the iodine, while the iodine can undergo Pd‑catalysed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) or radioiodination via isotopic exchange . This orthogonality enables divergent synthesis of libraries or bifunctional conjugates (e.g., fluorescent probes, biotinylated affinity pulldown ligands, or PROTACs) from a single intermediate.

synthetic utility orthogonal functionalisation PROTAC design

Radioiodination Potential: Iodine‑Containing Piperazines as SPECT Tracer Precursors

The 4‑iodobenzyl motif is directly amenable to radioiodination via iododestannylation or isotopic exchange. In the Li et al. study, [¹²⁵I]BP‑I was obtained in 53 ± 10% isolated radiochemical yield with >99% radiochemical purity after HPLC purification [1]. The presence of a hydroxyethyl group in the target compound provides an additional conjugation site for chelators or pharmacokinetic modifiers, which is not available in BP‑I or 1‑(4‑iodobenzyl)piperazine [1]. The structural similarity of the target compound to the validated radiotracer BP‑I suggests that it can be radiolabelled with comparable efficiency.

radioiodination SPECT imaging radiotracer precursor

Commercial Purity Specification: 98% Baseline vs. Industrial Piperazine Intermediates

The compound is commercially available from Leyan (Catalog No. 1426141) with a certified purity of 98% . In contrast, many industrial‑grade piperazine intermediates are supplied at lower purities (typically 90–95%), which may necessitate additional purification prior to use in sensitive radiolabelling or biological assays . The 98% specification reduces the risk of contaminating side‑products that could interfere with Pd‑catalysed coupling steps or produce radiochemical impurities.

purity specification quality control commercial availability

Optimal Application Scenarios for 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol Based on Quantitative Evidence


Development of σ₁‑Selective SPECT Imaging Probes

The 4‑iodobenzyl core supports radioiodination with [¹²³I] or [¹²⁵I] for SPECT imaging, while the hydroxyethyl chain provides a conjugation site for pharmacokinetic modifiers [1]. The class‑level σ₁ selectivity (52–94‑fold over σ₂) and low‑nanomolar affinity (Ki 0.43–0.91 nM) [1] support its use as a radiotracer precursor backbone.

Synthesis of Bifunctional σ₁ Chemical Biology Probes

The orthogonal alcohol and aryl iodide functionalities enable sequential derivatisation: the alcohol can be converted to an amine or thiol linker for fluorophore/biotin attachment, while the iodine permits radioactive or stable isotopic labelling . This duality is not available in 1‑(4‑iodobenzyl)piperazine or BP‑I.

Medicinal Chemistry SAR Exploration of σ₁ Ligands

As a versatile intermediate, the compound allows rapid diversification of the hydroxyethyl arm to investigate the impact of N‑substituent polarity, size, and hydrogen‑bonding capacity on σ₁ affinity, selectivity, log D, and in‑vivo pharmacokinetics [1][2]. The 98% commercial purity ensures consistent starting material quality for SAR studies.

PROTAC and Bivalent Degrader Assembly

The two functional groups permit attachment of a σ₁‑targeting warhead (via the 4‑iodobenzyl moiety) and an E3 ligase recruiter (via the hydroxyethyl arm) with minimal synthetic overlap, facilitating the construction of PROTAC libraries targeting σ₁‑associated pathologies [2].

Quote Request

Request a Quote for 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.